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Introduction

Amdizalisib, also known as HMPL-689, is a novel, potent, and highly selective oral inhibitor of
the delta isoform of phosphoinositide 3-kinase (PI13Kd).[1] Developed by HUTCHMED, it
represents a promising therapeutic agent for the treatment of various B-cell hematological
malignancies.[2][3] The aberrant activation of the PI3Kd signaling pathway is a critical driver in
the proliferation and survival of malignant B-cells, making it a key therapeutic target.[1][4]
Amdizalisib has demonstrated a favorable pharmacokinetic profile and a manageable safety
profile in preclinical and clinical studies, leading to its designation as a Breakthrough Therapy in
China for relapsed or refractory follicular lymphoma.[1][5] This guide provides an in-depth
technical overview of Amdizalisib, summarizing key data and experimental methodologies to
support ongoing research and development efforts.

Mechanism of Action: Targeting the PI3Kd Signaling
Pathway

The phosphoinositide 3-kinase (P13K) family of enzymes is crucial for regulating cellular
processes such as growth, proliferation, survival, and differentiation.[6] The PI3Kd isoform is
predominantly expressed in hematopoietic cells and plays a central role in the B-cell receptor
(BCR) signaling pathway.[7][8] In many B-cell malignancies, this pathway is constitutively
active, promoting cancer cell survival and proliferation.[5]
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Upon antigen binding to the B-cell receptor, a signaling cascade involving Lyn and Syk kinases
activates PI3Kd.[4][9] Activated PI3Kd then phosphorylates phosphatidylinositol (4,5)-
bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts
as a second messenger, recruiting and activating downstream effectors like AKT, which in turn
promotes cell survival and proliferation.

Amdizalisib is an ATP-competitive inhibitor that selectively binds to PI3K9, blocking its kinase
activity.[10] This inhibition prevents the conversion of PIP2 to PIP3, thereby downregulating the
entire PI3K&/AKT signaling cascade and inducing apoptosis in malignant B-cells. Its high
selectivity for the delta isoform over other PI3K isoforms, particularly the gamma isoform, is
designed to minimize the risk of broad immune suppression and associated serious infections.

[8]
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Caption: PI3Kd signaling pathway and Amdizalisib's mechanism of action.
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Preclinical Research and In Vitro/ln Vivo Activity

Amdizalisib has demonstrated potent and selective inhibitory activity in a range of preclinical
models.

Biochemical and Cellular Activity

In biochemical and cellular assays, Amdizalisib potently inhibited PI3Kd. It has shown high
selectivity for the delta isoform, with over 250-fold selectivity against other PI3K isoforms and
no significant inhibition of 319 other protein kinases at a concentration of 1 uM.[1] This high
selectivity is a key feature, potentially leading to a better safety profile compared to less
selective PI3K inhibitors.[8]

Assay Type Target IC50 Value Reference
Biochemical Assay PI3K& 0.8-3nM [1]
Cellular Assay (p-
PI3K& 0.8-3nM [1]
AKT)
Human Whole Blood
PI3Kd 0.8-3nM [1]
Assay
Cell Viability (B-cell ]
Various 0.005 -5 uM [1]

lymphoma lines)

In Vivo Anti-Tumor Activity

In animal models, Amdizalisib has shown significant anti-tumor activity. A pharmacodynamic
study in rats demonstrated a long-lasting and strong inhibition of B-cell activation at doses as
low as 0.1 mg/kg.[1] Furthermore, in human B-cell lymphoma xenograft models, Amdizalisib
enhanced the anti-tumor activity of standard-of-care agents and other targeted therapies.[1]

Experimental Protocols
Kinase Activity Assay (Transcreener™ Fluorescence
Polarization Assay)

This assay quantifies the activity of PI3Kd by measuring the production of ADP.
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e Reaction Setup: A reaction mixture is prepared containing PI3Kd enzyme, substrate (PIP2),
and ATP in a suitable buffer.

¢ Inhibitor Addition: Amdizalisib is added at various concentrations to the reaction mixture.

¢ Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction
to proceed.

e Detection: The Transcreener™ ADP2 FP Assay detection mixture, containing an ADP
antibody and a fluorescent tracer, is added.

o Measurement: The fluorescence polarization is measured. The amount of ADP produced is
inversely proportional to the polarization value.

o Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.[1]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.
o Cell Plating: B-cell lymphoma cell lines are seeded in 96-well plates.

o Compound Treatment: Cells are treated with varying concentrations of Amdizalisib.
 Incubation: The plates are incubated for a specified period (e.g., 72 hours).

» Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

e Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed
by a 10-minute incubation at room temperature to stabilize the luminescent signal.

e Measurement: Luminescence is recorded using a plate reader.

o Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is
directly proportional to the number of viable cells. IC50 values are then determined.[1]
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Caption: A typical experimental workflow for a cell viability assay.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b10823814?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Clinical Research Findings

Amdizalisib is being evaluated in multiple clinical trials for various hematological malignancies,
with promising results in relapsed or refractory lymphomas.[4][5]

Phase | Dose-Escalation Study (NCT03128164)

This study in Chinese patients with relapsed/refractory lymphomas established the safety,
tolerability, and preliminary efficacy of Amdizalisib.

o Key Findings: The recommended Phase Il dose (RP2D) was determined to be 30 mg once
daily (QD).[11] The drug exhibited dose-proportional pharmacokinetics and a manageable
toxicity profile.[11] Promising single-agent clinical activity was observed in patients with
relapsed/refractory B-cell lymphoma.[11]

o Safety Profile: The most common Grade =3 non-hematologic treatment-emergent adverse
events (TEAEs) were pneumonia and hypertension. The most common Grade >3
hematologic TEAE was neutropenia.[11]

Adverse Events

Dose Cohort Number of Patients DLTs Observed
(Grade =3)
Asymptomatic
amylase increase,
Cohort A (BID) 29 4

hypercalcemia, lipase

increase

Maculopapular rash,
Cohort B (QD) 27 5 hypertriglyceridemia,

QT prolongation, rash

Data from ASH 2020 presentation of study NCT03128164.[11]

Phase Il Registration Trial in Follicular Lymphoma
(NCT04849351)
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This multi-center, single-arm study in China evaluated Amdizalisib monotherapy in patients
with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][12]

» Study Design: A total of 108 patients with relapsed/refractory FL were enrolled.[4]

» Endpoints: The primary endpoint is the objective response rate (ORR). Secondary endpoints
include complete response rate (CRR), progression-free survival (PFS), time to response
(TTR), and duration of response (DoR).[4]

o Status: Patient enrollment was completed in February 2023, with topline results anticipated
in the second half of 2023.[4]

Pharmacokinetics and Metabolism

Preclinical and clinical studies have characterized the absorption, distribution, metabolism, and
excretion (ADME) properties of Amdizalisib.

Preclinical Pharmacokinetics

o Absorption: Amdizalisib is well-absorbed orally.[2][3]

 Distribution: It has high plasma protein binding (approximately 90%) and is extensively
distributed in tissues, though with a low brain-to-plasma exposure ratio in rats.[2][3]

o Metabolism: Amdizalisib is extensively metabolized in vivo.[2][3] The main metabolic
pathways are oxidation of the benzene or pyrimidine rings and conjugation with cysteine or
glucuronic acid.[10]

o Excretion: The drug and its metabolites are primarily excreted through bile and urine.[2][3]

e Drug-Drug Interactions: Amdizalisib showed potential to inhibit P-gp, CYP2C8, and
CYP2C9, and to induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[2][3][13]
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. Volume of Plasma Protein
Species Clearance o o
Distribution (Vss) Binding
Mice Low to moderate N/A High (~90%)
Rats Low to moderate N/A High (~90%)
Dogs Low to moderate N/A High (~90%)
Monkeys Low to moderate N/A High (~90%)

Data from preclinical ADME studies.[2][3]

Human Pharmacokinetics

In a study with healthy Chinese volunteers who received a single oral dose of 30 mg,
Amdizalisib was rapidly absorbed, with a median Tmax of 2.5 hours.[10] Food intake can
delay its oral absorption but does not have a significant effect on the extent of absorption
(AUC).[10]

Conclusion

Amdizalisib is a highly selective and potent PI3Kd inhibitor with a promising efficacy and
safety profile for the treatment of hematological malignancies, particularly relapsed or refractory
follicular lymphoma. Its favorable pharmacokinetic properties, including good oral absorption
and a low risk of drug accumulation, support its continued clinical development.[5][13] The data
presented in this technical guide underscore the potential of Amdizalisib as a valuable
therapeutic option, either as a monotherapy or in combination with other agents, for patients
with B-cell cancers. Further research and ongoing clinical trials will continue to define its role in
the evolving landscape of cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1392209/full
https://pubmed.ncbi.nlm.nih.gov/38948472/
https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11605291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11605291/
https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://www.hutch-med.com/amdizalisib-breakthrough-therapy-designation-in-china/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11211886/
https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://www.benchchem.com/product/b10823814?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. aacrjournals.org [aacrjournals.org]

2. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kd
inhibitor for the treatment of hematological malignancies [frontiersin.org]

3. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kd inhibitor for the
treatment of hematological malignancies - PubMed [pubmed.ncbi.nim.nih.gov]

4. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase Il Registration Trial of
Amdizalisib in Follicular Lymphoma in China [hutch-med.com]

5. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for
Amdizalisib (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma
[hutch-med.com]

6. What is Amdizalisib used for? [synapse.patsnap.com]

7. HUTCHMED - Chi-Med initiates first-in-human clinical trial of novel PI3K inhibitor HMPL-
689 [hutch-med.com]

8. hutch-med.com [hutch-med.com]
9. pharmafocuseurope.com [pharmafocuseurope.com]

10. Mass balance, metabolism, and pharmacokinetics of [14C]Jamdizalisib, a clinical-stage
novel oral selective PI3Kd inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy
Chinese volunteers - PMC [pmc.ncbi.nim.nih.gov]

11. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a
Selective Oral PI3Kd Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas
[hutch-med.com]

12. go.drugbank.com [go.drugbank.com]

13. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kd inhibitor for
the treatment of hematological malignancies - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Amdizalisib (HMPL-689): A Technical Guide for
Hematological Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823814#amdizalisib-for-hematological-cancer-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://aacrjournals.org/cancerres/article/82/12_Supplement/5454/702775/Abstract-5454-Amdizalisib-HMPL-689-a-highly
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1392209/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1392209/full
https://pubmed.ncbi.nlm.nih.gov/38948472/
https://pubmed.ncbi.nlm.nih.gov/38948472/
https://www.hutch-med.com/amdizalisib-phii-fl-lpi/
https://www.hutch-med.com/amdizalisib-phii-fl-lpi/
https://www.hutch-med.com/amdizalisib-breakthrough-therapy-designation-in-china/
https://www.hutch-med.com/amdizalisib-breakthrough-therapy-designation-in-china/
https://www.hutch-med.com/amdizalisib-breakthrough-therapy-designation-in-china/
https://synapse.patsnap.com/article/what-is-amdizalisib-used-for
https://www.hutch-med.com/chi-med-initiates-first-in-human-clinical-trial-of-novel-pi3k-inhibitor-hmpl-689/
https://www.hutch-med.com/chi-med-initiates-first-in-human-clinical-trial-of-novel-pi3k-inhibitor-hmpl-689/
https://www.hutch-med.com/initiates-hmpl%E2%80%91689-ph1-in-china/
https://www.pharmafocuseurope.com/technotrends/amdizalisib-discovered-for-the-treatment-of-relapsed
https://pmc.ncbi.nlm.nih.gov/articles/PMC11605291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11605291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11605291/
https://www.hutch-med.com/ash2020-hmpl-689/
https://www.hutch-med.com/ash2020-hmpl-689/
https://www.hutch-med.com/ash2020-hmpl-689/
https://go.drugbank.com/drugs/DB21514/clinical_trials?conditions=DBCOND0071151%2CDBCOND0110322&phase=2&purpose=treatment&status=completed
https://pmc.ncbi.nlm.nih.gov/articles/PMC11211886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11211886/
https://www.benchchem.com/product/b10823814#amdizalisib-for-hematological-cancer-research
https://www.benchchem.com/product/b10823814#amdizalisib-for-hematological-cancer-research
https://www.benchchem.com/product/b10823814#amdizalisib-for-hematological-cancer-research
https://www.benchchem.com/product/b10823814#amdizalisib-for-hematological-cancer-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10823814?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

